N-octylbicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-octylbicyclo[4.1.0]heptane-7-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The bicyclic framework provides a rigid structure, which can be advantageous in certain chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octylbicyclo[4.1.0]heptane-7-carboxamide typically involves the reaction of bicyclo[4.1.0]heptane derivatives with octylamine. One common method is the amidation reaction, where the carboxylic acid derivative of bicyclo[4.1.0]heptane is reacted with octylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-octylbicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-octylbicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its rigid structure and ability to interact with biological membranes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-octylbicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt biological membranes, leading to cell lysis or apoptosis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler bicyclic compound without the octyl and carboxamide groups.
Norcarane: Another bicyclic compound with a similar structure but different functional groups.
Cyclohexane derivatives: Compounds with a similar ring structure but lacking the bicyclic framework.
Uniqueness
N-octylbicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a rigid bicyclic structure and the presence of an octyl chain and carboxamide group. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C16H29NO |
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Molecular Weight |
251.41 g/mol |
IUPAC Name |
N-octylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-2-3-4-5-6-9-12-17-16(18)15-13-10-7-8-11-14(13)15/h13-15H,2-12H2,1H3,(H,17,18) |
InChI Key |
ROHFENCCRMZGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1C2C1CCCC2 |
Origin of Product |
United States |
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